molecular formula C14H14ClN3O3S B2736199 6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797894-68-8

6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2736199
CAS No.: 1797894-68-8
M. Wt: 339.79
InChI Key: IQRLETMWLCPEJU-UHFFFAOYSA-N
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Description

6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a chlorinated methoxyphenyl ring and a tetrahydropyrido[4,3-d]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorinated methoxyphenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its interactions with biological targets can provide insights into disease mechanisms and treatment strategies.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cellular signaling pathways . The exact mechanism can vary depending on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to the presence of the sulfonyl group attached to the chlorinated methoxyphenyl ring. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-21-13-3-2-11(15)6-14(13)22(19,20)18-5-4-12-10(8-18)7-16-9-17-12/h2-3,6-7,9H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRLETMWLCPEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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